molecular formula C21H21N3O B12159643 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide

1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide

Cat. No.: B12159643
M. Wt: 331.4 g/mol
InChI Key: FBLOHGGSWVDVKU-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide typically involves the construction of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the indole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

1-methyl-N-(1-propan-2-ylindol-4-yl)indole-5-carboxamide

InChI

InChI=1S/C21H21N3O/c1-14(2)24-12-10-17-18(5-4-6-20(17)24)22-21(25)16-7-8-19-15(13-16)9-11-23(19)3/h4-14H,1-3H3,(H,22,25)

InChI Key

FBLOHGGSWVDVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)N(C=C4)C

Origin of Product

United States

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